1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound classified within the family of pyrazolo[3,4-d]pyrimidines. Its chemical identity is defined by the molecular formula and a molecular weight of approximately 266.37 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of inhibitors for specific protein kinases, such as Polo-like kinase 4 (PLK4), which plays a critical role in cell cycle regulation and cancer biology .
The compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that yield high purity and specificity. It has been referenced in several scientific publications and patents, indicating its relevance in both academic research and pharmaceutical development .
1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is classified as an amine due to the presence of amino groups in its structure. It also falls under the category of heterocyclic compounds due to the incorporation of nitrogen atoms within its ring structure, specifically within the pyrazolo and pyrimidine frameworks.
The synthesis of 1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several key steps:
The reaction conditions are crucial for achieving high yields and purity. Temperature control, solvent choice, and reaction time must be optimized. For example, reactions may be performed under inert atmospheres to prevent oxidation or other side reactions .
The molecular structure of 1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a pyrazolo[3,4-d]pyrimidine core with various substituents:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 266.37 g/mol |
Molecular Formula | |
CAS Number | 1105197-49-6 |
1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions:
Typical reagents include oxidizing agents like hydrogen peroxide for oxidation processes, reducing agents such as sodium borohydride for reductions, and nucleophiles like amines for substitution reactions. Controlled temperatures and inert atmospheres are often required to minimize side reactions .
The primary mechanism of action for 1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its role as an inhibitor of PLK4:
Studies indicate that similar compounds exhibit good pharmacokinetic properties including plasma stability and favorable interactions with biological targets .
While specific physical properties such as melting point and boiling point are not universally reported for this compound, it is generally stable at room temperature under appropriate storage conditions.
The chemical properties include:
1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
The pyrazolo[3,4-d]pyrimidine core serves as a privileged scaffold in kinase inhibitor design due to its intrinsic bioisosteric relationship with the purine moiety of ATP. This bicyclic heteroaromatic system exhibits near-perfect geometric congruence with adenine's binding orientation in catalytic kinase clefts, positioning substituents to exploit both hinge region hydrogen bonding and hydrophobic subpockets. X-ray crystallographic analyses of kinase-inhibitor complexes reveal that the pyrazolo[3,4-d]pyrimidine nitrogen atoms (N1 and N2) form critical bidentate hydrogen bonds with backbone amide and carbonyl groups in the hinge region, mirroring ATP's adenine interactions [3]. This molecular mimicry enables competitive displacement of ATP while providing opportunities for enhanced selectivity through strategic substitution.
The specific compound 1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine amplifies this homology through its 4-amine and 6-methylthio substituents. The 4-propylamino group extends toward hydrophobic regions typically occupied by ATP's ribose, while the 6-methylthio moiety occupies space analogous to adenine's C2 position—a key selectivity-determining region in kinases. Computational docking studies indicate that the methylthio group's polarizability (σ-hole effect) facilitates favorable interactions with conserved cysteine residues in kinases like JAK2 and EGFR, contributing to submicromolar inhibitory activity . This targeted molecular recognition is further enhanced by the scaffold's planarity, which minimizes steric clashes in the relatively flat adenine-binding pocket.
Table 1: Key ATP-Binding Domain Interactions Facilitated by Pyrazolo[3,4-d]pyrimidine Scaffolds
Kinase Subdomain | ATP Interaction | Compound Interaction | Functional Consequence |
---|---|---|---|
Hinge Region | Adenine N1/N6 H-bonds | N1/N2 H-bonds with kinase backbone | Competitive ATP displacement |
Hydrophobic Pocket I | Adenine C-H groups | C3-H and methylthio S-C interactions | Enhanced binding affinity |
Ribose Pocket | Ribose hydroxyls | 4-Aminoethyl/propylamino groups | Improved selectivity modulation |
Gatekeeper Region | ATP's triphosphate | Steric complementarity of N-propyl chain | Circumvention of resistance mutations |
Strategic substitution at the 6-position significantly modulates the electronic and steric properties of pyrazolo[3,4-d]pyrimidine derivatives. The methylthio (-SCH₃) group in 1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves dual functions: (1) as a moderate electron-donating group (σₚ = -0.05), it increases the π-electron density at C7, enhancing hydrogen bond acceptor capacity; (2) its polarizable sulfur atom engages in orthogonal interactions with hydrophobic enzyme subpockets, contributing ~1.5 kcal/mol to binding free energy according to thermodynamic integration calculations [9]. This combination enables potent inhibition of kinases where the analogous ATP position tolerates steric bulk, such as in ABL1 and SRC family kinases.
The 1-(2-aminoethyl) side chain introduces critical conformational flexibility and electrostatic complementarity. NMR studies (DMSO-d₆) reveal that the ethyl tether samples multiple gauche/anti conformations, enabling the terminal primary amine to form salt bridges with conserved aspartate/glutamate residues in kinase activation loops (e.g., Asp1086 in EGFR). This interaction stabilizes kinases in inactive conformations, providing a mechanistic basis for type II inhibition profiles [3]. The aminoethyl moiety's protonation state (predicted pKₐ = 8.2 ± 0.3) further enhances solubility under physiological conditions, addressing a common limitation of heterocyclic kinase inhibitors.
Table 2: Electronic and Steric Contributions of Key Substituents
Substituent | Electronic Effect (Hammett) | Steric Contribution (Es) | Biological Role | Kinase Selectivity Implications |
---|---|---|---|---|
6-Methylthio | Moderate π-donation (σₘ = -0.04) | Moderate (-0.32) | Electrophile shielding, hydrophobic contact | Exploits smaller hydrophobic pockets (e.g., JAK2 vs JAK3) |
4-Propylamino | Strong σ-donation (σₚ = -0.65) | Large (-0.99) | Hydrophobic pocket occupation | Differentiates by depth of hydrophobic region |
1-Aminoethyl | Charge-dependent | Moderate (-0.38) | Salt bridge formation, solubility enhancement | Targets kinases with acidic activation loops |
The N-propyl group at the 4-position exhibits complex conformational behavior that directly influences target engagement. Molecular dynamics simulations (AMBERff14SB) reveal three dominant rotameric states for the propyl chain: (1) an extended trans conformation (55% occupancy) maximizing hydrophobic contacts with residues like Leu792 in EGFR; (2) a gauche+ conformation (30%) enabling interactions with deeper subpockets; and (3) a gauche- conformation (15%) that minimizes solvent exposure in aqueous environments [10]. These dynamics create an entropic advantage during binding, with the propyl group's flexibility allowing adaptation to structural variations across kinase targets.
Free energy perturbation analysis indicates that replacing the propyl with bulkier isobutyl groups (as in N-isopropyl analogs) enhances potency against SRC-family kinases by ~0.8 log units but reduces CDK2 affinity due to steric clashes with Thr102. Conversely, truncation to ethyl eliminates key van der Waals contacts with hydrophobic residues, reducing residence time by 3-fold . This delicate balance explains the propyl group's optimization—its three-carbon chain optimally fills the median volume (≈110 ų) of hydrophobic pockets in clinically relevant kinases without incurring desolvation penalties observed with longer alkyl chains.
The aminoethyl tether at N1 further influences propyl conformation through intramolecular dynamics. NOESY experiments (600 MHz, CDCl₃) show weak through-space correlations between the propyl β-protons and aminoethyl methylene groups, suggesting a folded conformation in solution that preorganizes the molecule for target binding. This intramolecular docking effect reduces the entropic penalty of binding by ~40% compared to analogs with shorter methylene linkers, as quantified by isothermal titration calorimetry studies [3].
Table 3: Conformational Parameters of Alkyl Substituents and Binding Implications
Alkyl Group | Dominant Conformers | Hydrophobic Contact Area (Ų) | Target Implications | ΔG Contribution (kcal/mol) |
---|---|---|---|---|
N4-Propyl | trans (55%), gauche+ (30%), gauche- (15%) | 85 ± 6 | Balanced kinase spectrum | -2.1 ± 0.3 |
N4-Ethyl | trans (90%) | 62 ± 4 | Reduced residence time | -1.4 ± 0.2 |
N4-Isopropyl | Single rotamer | 92 ± 3 | Enhanced SRC affinity, reduced CDK2 | -2.3 ± 0.4 (SRC) |
N1-Aminoethyl | Multiple staggered rotamers | N/A (solvent-exposed) | Salt bridge formation | -1.8 ± 0.5 |
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